molecular formula C17H15Cl2N3O3 B15016129 N-(3,4-dichlorophenyl)-3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3,4-dichlorophenyl)-3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B15016129
M. Wt: 380.2 g/mol
InChI Key: GXALWWKJCIWFGE-KEBDBYFISA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Preparation of 3,4-Dichlorophenylhydrazine: This intermediate is synthesized by reacting 3,4-dichloronitrobenzene with hydrazine hydrate under controlled conditions.

    Formation of the Hydrazone: The 3,4-dichlorophenylhydrazine is then reacted with 3-methoxybenzaldehyde to form the corresponding hydrazone.

    Acylation: The final step involves the acylation of the hydrazone with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-3-{N’-[(E)-(5-nitrofuran-2-yl)methylidene]hydrazinecarbonyl}propanamide
  • 3,4-Dichlorophenethylamine
  • 3,4-Dichlorophenyl N-(3,4-Dichlorophenyl)carbamate

Uniqueness

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its combination of dichlorophenyl and methoxyphenyl groups, along with the hydrazinecarbonyl linkage, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C17H15Cl2N3O3/c1-25-13-4-2-3-11(7-13)10-20-22-17(24)9-16(23)21-12-5-6-14(18)15(19)8-12/h2-8,10H,9H2,1H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

GXALWWKJCIWFGE-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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